molecular formula C15H19FO2S2 B8790716 Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester

Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester

Cat. No. B8790716
M. Wt: 314.4 g/mol
InChI Key: OAKKYWLMGSWWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester is a useful research compound. Its molecular formula is C15H19FO2S2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester

Molecular Formula

C15H19FO2S2

Molecular Weight

314.4 g/mol

IUPAC Name

2-ethylhexyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate

InChI

InChI=1S/C15H19FO2S2/c1-3-5-6-10(4-2)7-18-15(17)14-13(16)11-8-19-9-12(11)20-14/h8-10H,3-7H2,1-2H3

InChI Key

OAKKYWLMGSWWIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C2=CSC=C2S1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

475 mg of 2-ethylhexyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate (1.50 mmol) was dissolved in 10 ml of ethyl acetate, the solution was cooled to −78° C. 337 mg of 77% m-CPBA (1.50 mmol) in 3 ml ethyl acetate was added and the reaction mixture was allowed to warm up to room temperature overnight. The solvent was removed by rotary evaporation and the residue was re-dissolved in 10 ml acetic anhydride, and heated to reflux for about 30 min. The solvent was removed by rotary evaporation and the product was purified by column (silica gel, hexane:dichloromethane=4:1) to produce 361 mg of product. The yield was about 76.5% for the two steps.
Name
2-ethylhexyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
76.5%

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